

# Finalgon vs. Placebo: A Head-to-Head Comparison in Double-Blind Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Finalgon ointment*

Cat. No.: *B1205954*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of action of topical analgesics is paramount. This guide provides an objective comparison of Finalgon®, a combination topical analgesic, and a placebo based on data from double-blind clinical trials. Finalgon's active ingredients are nonivamide, a synthetic capsaicinoid, and nicoboxil, a nicotinic acid ester.

## Efficacy and Safety Data from a Pivotal Phase III Trial

A key multinational, randomized, double-blind, placebo-controlled, parallel-group Phase III clinical trial (NCT02300311) evaluated the efficacy and safety of Finalgon cream (1.08% nicoboxil/0.17% nonivamide) in patients with acute low back pain. The study provides robust quantitative data on the superiority of Finalgon over placebo.

Table 1: Comparison of Efficacy Outcomes for Finalgon vs. Placebo in Acute Low Back Pain

| Outcome Measure                                                  | Finalgon (n=69)        | Placebo (n=69) | p-value |
|------------------------------------------------------------------|------------------------|----------------|---------|
| Pain Intensity (PI)                                              |                        |                |         |
| Reduction 8 hours post-application (adjusted mean)               | 2.824                  | 0.975          | <0.0001 |
| Pain Intensity (PI)                                              |                        |                |         |
| Reduction at End of Treatment (adjusted mean)                    | 5.132                  | 2.174          | <0.0001 |
| Mobility Score on Day 1 (Odds Ratio [95% CI])                    | 7.200 [3.609, 14.363]  | -              | <0.0001 |
| Patient-rated Efficacy at End of Treatment (Odds Ratio [95% CI]) | 11.370 [5.342, 24.199] | -              | <0.0001 |

Table 2: Safety Profile of Finalgon vs. Placebo

| Adverse Event Profile  | Finalgon                                 | Placebo                                  |
|------------------------|------------------------------------------|------------------------------------------|
| Serious Adverse Events | No serious adverse events were reported. | No serious adverse events were reported. |
| Tolerability           | Both treatments were well-tolerated.     | Both treatments were well-tolerated.     |

## Experimental Protocols

The aforementioned Phase III trial (NCT02300311) serves as a representative example of the rigorous methodology employed in assessing the efficacy and safety of topical analgesics like Finalgon.

### Inclusion Criteria:

- Male or female patients aged 18-65 years.

- Diagnosis of acute nonspecific low back pain (ICD-10 code: M54.5).
- Duration of acute low back pain between 2 and 21 days.
- Pain intensity of  $\geq 5$  on a 0-10 numerical rating scale (NRS).
- Signed informed consent.

**Exclusion Criteria:**

- Significant diseases other than acute nonspecific low back pain.
- Multilocular pain or panalgesia.
- More than 3 episodes of low back pain in the last 6 months.
- Low back pain of vertebral, neoplastic, inflammatory, traumatic, or infective origin.
- Neurological abnormalities in the lower limbs.
- Use of centrally acting drugs, muscle relaxants, or oral analgesics for more than 4 consecutive days prior to enrollment.
- Local medication application to the back within 24 hours prior to enrollment.
- Known hypersensitivity to nonivamide, nicoboxil, or other cream ingredients.

**Treatment Protocol:**

- Active Group: Application of a 2 cm line of Finalgon cream to an approximately  $20 \times 20 \text{ cm}^2$  area of the lower back, up to 3 times in a 24-hour period for a maximum of 4 days.
- Placebo Group: Application of a matching placebo cream with the same frequency and duration. The placebo cream was identical in appearance, feel, and smell to the active cream, with the only difference being the absence of the active ingredients.

**Outcome Measures:**

- Primary Endpoint: Pain intensity (PI) difference from pre-dose baseline to 8 hours after the first application, measured on a 0-10 NRS.
- Secondary Endpoints:
  - Average pain intensity difference from baseline on the last day of treatment.
  - Mobility score, assessed by the patient.
  - Overall efficacy, rated by the patient at the end of treatment.
- Safety Assessments: Monitoring and recording of all adverse events.

## Signaling Pathways of Active Ingredients

The therapeutic effect of Finalgon is attributable to the distinct yet complementary mechanisms of its two active components: nonivamide and nicoboxil.

### Nonivamide Signaling Pathway

Nonivamide, a capsaicinoid, primarily acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel predominantly expressed on sensory neurons.



[Click to download full resolution via product page](#)

Caption: Nonivamide's activation of the TRPV1 receptor signaling cascade.

### Nicoboxil Signaling Pathway

Nicoboxil, a nicotinic acid ester, induces vasodilation primarily through the prostaglandin synthesis pathway. This leads to increased local blood flow and a sensation of warmth.



[Click to download full resolution via product page](#)

Caption: Nicoboxil's mechanism of action via the prostaglandin pathway.

## Generalized Experimental Workflow for a Double-Blind, Placebo-Controlled Topical Analgesic Trial

The development and validation of new topical analgesics follow a structured clinical trial workflow to ensure robust and unbiased results.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a topical analgesic clinical trial.

- To cite this document: BenchChem. [Finalgon vs. Placebo: A Head-to-Head Comparison in Double-Blind Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1205954#head-to-head-studies-of-finalgon-and-placebo-in-double-blind-trials\]](https://www.benchchem.com/product/b1205954#head-to-head-studies-of-finalgon-and-placebo-in-double-blind-trials)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)